

Surface Modification Using Poly(propargylglycine) Brushes: A Detailed Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Cat. No.: B13414322

[Get Quote](#)

Introduction: A Versatile Platform for Surface Engineering

In the realms of biomaterials, drug discovery, and advanced diagnostics, the ability to precisely control the chemistry of a material's surface is paramount. Surface properties dictate the interaction of a material with its biological environment, influencing everything from protein adsorption and cellular adhesion to biocompatibility.[1][2][3] Polymer brushes, which are assemblies of polymer chains tethered at one end to a substrate, offer a robust and highly tunable method for engineering these critical surface interactions.[4][5] Among the diverse array of polymer brush systems, those composed of poly(propargylglycine) (PPG) have emerged as a particularly powerful platform.

PPG brushes provide a high density of pendant alkyne groups, which serve as versatile handles for a wide range of post-polymerization modification reactions. This allows for the covalent attachment of a vast library of molecules, including peptides, carbohydrates, small molecules, and even other polymers, through highly efficient and specific "click" chemistry reactions.[6][7] This modularity enables the creation of surfaces with tailored functionalities for applications ranging from anti-fouling coatings and biosensors to platforms for controlled cell culture and drug delivery.[2][5][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of PPG brushes via surface-initiated ring-opening polymerization (SI-ROP) of N-carboxyanhydrides (NCAs) and their subsequent functionalization using various click chemistry modalities. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss key characterization techniques, offering a complete framework for the successful implementation of this versatile surface modification strategy.

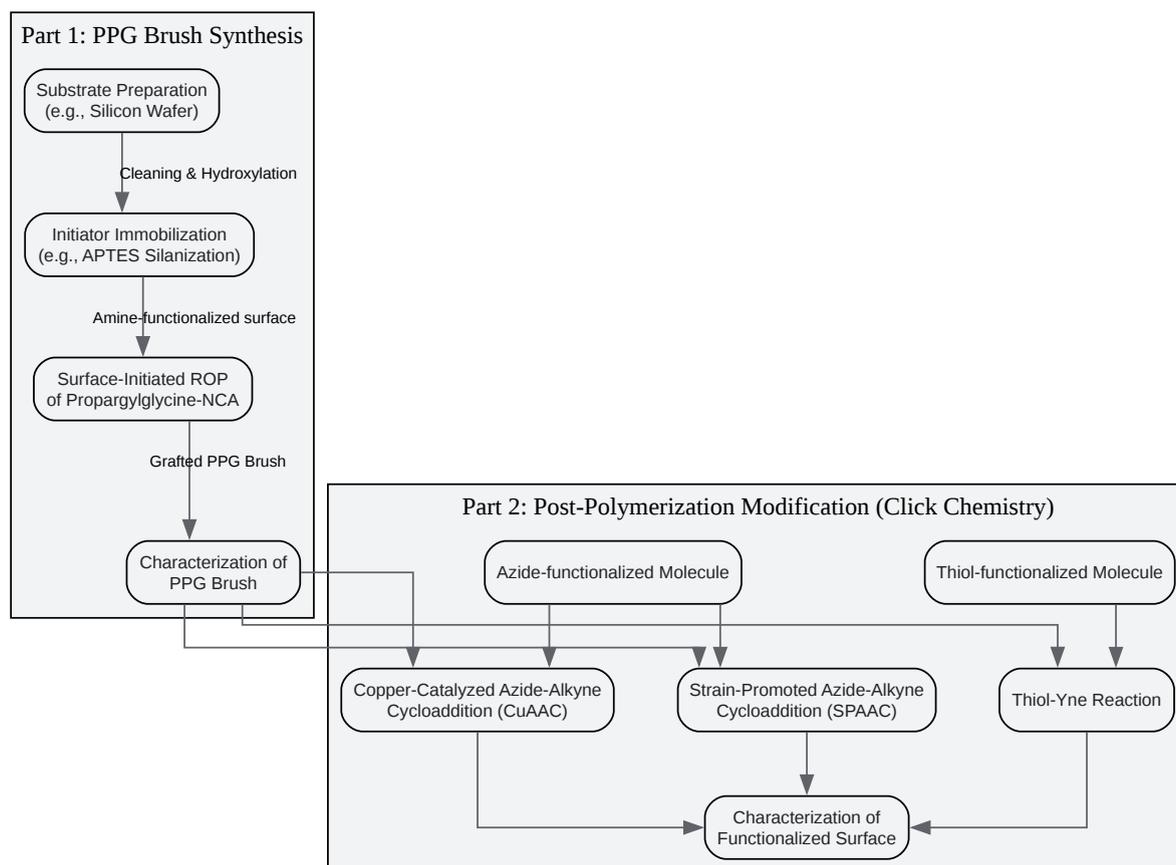
I. The Foundation: Synthesis of Poly(propargylglycine) Brushes

The "grafting-from" approach, where polymers are grown directly from initiator-functionalized surfaces, is the preferred method for creating dense and well-controlled polymer brushes.^[9]^[10] For polypeptides like PPG, this is achieved through Surface-Initiated Ring-Opening Polymerization (SI-ROP) of the corresponding α -amino acid N-carboxyanhydride (NCA).^[8]^[9]

A. The Chemistry of Surface-Initiated Ring-Opening Polymerization (SI-ROP)

The SI-ROP of NCAs is typically initiated by primary amine groups immobilized on the substrate surface. The polymerization proceeds via a "normal amine mechanism," where the surface-bound amine acts as a nucleophile, attacking the carbonyl group of the NCA monomer.^[9]^[11] This ring-opening event is followed by decarboxylation to regenerate a terminal amine, which can then react with another NCA monomer, propagating the polymer chain.^[9]^[11] This process allows for the growth of polypeptide chains directly from the surface, leading to a high density of tethered polymers.^[9]^[12]

Diagram: Workflow for PPG Brush Synthesis and Modification



[Click to download full resolution via product page](#)

Caption: Overall workflow for creating functionalized surfaces using PPG brushes.

B. Experimental Protocol: Synthesis of PPG Brushes

This protocol outlines the synthesis of PPG brushes on a silicon wafer, a common substrate for surface modification studies.

Materials:

- Silicon wafers
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
- (3-Aminopropyl)triethoxysilane (APTES)
- Anhydrous toluene
- Propargylglycine-NCA (synthesized according to literature procedures or purchased commercially)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous dichloromethane (DCM)
- Ethanol

Protocol:

- Substrate Cleaning and Hydroxylation:
 - Cut silicon wafers to the desired size.
 - Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
 - Rinse extensively with deionized water and dry under a stream of nitrogen.
- Initiator Immobilization (Silanization):
 - Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
 - Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- Rinse the wafers with toluene, followed by ethanol, and dry under a stream of nitrogen.
- Cure the silane layer by baking the wafers in an oven at 110°C for 30 minutes.
- Surface-Initiated Ring-Opening Polymerization (SI-ROP):
 - Prepare a solution of propargylglycine-NCA in anhydrous DMF (e.g., 10 mg/mL).
 - Place the APTES-functionalized wafers in a reaction vessel and immerse them in the propargylglycine-NCA solution.
 - Allow the polymerization to proceed at room temperature for the desired time (e.g., 4-24 hours) under an inert atmosphere. The polymerization time will influence the thickness of the polymer brush.
 - After polymerization, remove the wafers and rinse them thoroughly with DMF, followed by DCM, to remove any non-grafted polymer.
 - Dry the wafers under a stream of nitrogen.

C. Characterization of PPG Brushes

It is crucial to characterize the PPG brushes to confirm their successful synthesis and determine their properties.

| Technique | Information Obtained |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ellipsometry | Measures the thickness of the polymer brush layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of nitrogen from the polypeptide backbone and signals corresponding to the alkyne group. [13] [14] [15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic vibrational bands of the polypeptide backbone (Amide I and Amide II) and the alkyne C≡C-H stretch. |
| Contact Angle Goniometry | Measures the surface wettability, which will change significantly after polymer grafting. [16] |
| Atomic Force Microscopy (AFM) | Provides information on the surface topography and roughness. |

II. The Power of "Click": Post-Polymerization Modification of PPG Brushes

The true utility of PPG brushes lies in the accessibility of their pendant alkyne groups for post-polymerization modification. "Click" chemistry reactions are ideal for this purpose due to their high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between an alkyne and an azide.[\[21\]](#)[\[22\]](#)[\[23\]](#) The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[\[21\]](#)[\[22\]](#)[\[23\]](#)

Diagram: CuAAC Reaction on a PPG Brush

Caption: Schematic of the CuAAC reaction on a PPG brush surface.

Protocol: CuAAC Modification of PPG Brushes

Materials:

- PPG-grafted silicon wafers
- Azide-functionalized molecule of interest
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)[23]
- Phosphate-buffered saline (PBS) or other suitable buffer
- Deionized water

Protocol:

- Prepare Stock Solutions:
 - Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water or DMSO).
 - Prepare a stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water (e.g., 100 mM).
 - Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
 - If using, prepare a stock solution of THPTA in deionized water (e.g., 100 mM).
- Click Reaction:
 - In a reaction vessel, add the azide-functionalized molecule solution to a buffer (e.g., PBS).
 - Place the PPG-grafted wafer in the solution.

- Add the CuSO_4 stock solution to the reaction vessel. If using THPTA, pre-mix the CuSO_4 and THPTA solutions before adding.
- Initiate the reaction by adding the sodium ascorbate solution.
- Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.
- After the reaction, remove the wafer and rinse it extensively with deionized water and then with a solvent that dissolves the attached molecule, followed by a final rinse with deionized water.
- Dry the wafer under a stream of nitrogen.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative to CuAAC.^{[24][25]} This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts rapidly and specifically with an azide without the need for a catalyst.^{[24][25]} For surface modification, the PPG brush provides the alkyne, and the molecule to be attached is functionalized with an azide.

Protocol: SPAAC Modification of PPG Brushes

Materials:

- PPG-grafted silicon wafers
- Azide-functionalized molecule of interest
- Dibenzocyclooctyne (DBCO)-functionalized molecule of interest (if modifying an azide-functionalized surface)
- Suitable solvent (e.g., PBS, DMSO, or a mixture)
- Deionized water

Protocol:

- Prepare Solution:
 - Dissolve the azide-functionalized molecule in a suitable solvent.
- Click Reaction:
 - Immerse the PPG-grafted wafer in the solution of the azide-functionalized molecule.
 - Allow the reaction to proceed at room temperature for 2-12 hours with gentle agitation. Reaction times may be longer than for CuAAC.
 - After the reaction, remove the wafer and rinse it extensively with the reaction solvent, followed by deionized water.
 - Dry the wafer under a stream of nitrogen.

C. Thiol-Yne Reaction

The thiol-yne reaction is another efficient click reaction that can be used to modify the alkyne groups on PPG brushes.^{[26][27]} This reaction involves the addition of a thiol to an alkyne, which can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis.^{[27][28][29]} A key advantage of the radical-mediated thiol-yne reaction is that each alkyne can potentially react with two thiol molecules, allowing for the introduction of a higher density of functional groups.^[28]

Protocol: Radical-Mediated Thiol-Yne Modification of PPG Brushes

Materials:

- PPG-grafted silicon wafers
- Thiol-functionalized molecule of interest
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Suitable solvent (e.g., isopropanol)
- UV lamp (365 nm)

Protocol:

- Prepare Solution:
 - Prepare a solution of the thiol-functionalized molecule and the photoinitiator in a suitable solvent.
- Click Reaction:
 - Immerse the PPG-grafted wafer in the reaction solution in a UV-transparent vessel.
 - Expose the setup to UV light for 15-60 minutes.
 - After the reaction, remove the wafer and rinse it thoroughly with the reaction solvent to remove any unreacted reagents.
 - Dry the wafer under a stream of nitrogen.

III. Characterization of Functionalized Surfaces

After post-polymerization modification, it is essential to characterize the surface to confirm the successful attachment of the desired molecule. Many of the same techniques used to characterize the initial PPG brush are also employed here.

| Technique | Information Obtained |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of new elements from the attached molecule (e.g., fluorine, phosphorus, or specific metal ions). High-resolution scans of C1s, N1s, and O1s can reveal changes in chemical bonding.[13][14][15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects the disappearance of the alkyne C≡C-H stretch and the appearance of new vibrational bands characteristic of the attached molecule. |
| Contact Angle Goniometry | Measures changes in surface wettability, which can be a strong indicator of successful functionalization.[16] |
| Fluorescence Microscopy | If a fluorescently labeled molecule is attached, this technique provides direct visualization of the successful modification. |
| Surface Plasmon Resonance (SPR) | Can be used to monitor the binding of molecules to the functionalized surface in real-time. |

IV. Applications and Future Perspectives

The ability to create surfaces with a high density of tunable functionalities makes PPG brushes a valuable tool for a wide range of applications in research and development.

- **Biomaterials and Tissue Engineering:** Surfaces can be functionalized with cell-adhesive peptides (e.g., RGD) to promote specific cell attachment and growth, or with non-fouling polymers like polyethylene glycol (PEG) to prevent protein adsorption and bacterial adhesion.[2][5]
- **Drug Discovery and High-Throughput Screening:** Small molecules or drug candidates can be immobilized on PPG-functionalized surfaces to create arrays for screening protein-ligand interactions.
- **Biosensors:** The covalent attachment of antibodies, enzymes, or nucleic acids to PPG brushes can be used to create highly sensitive and specific biosensors.

- Stimuli-Responsive Surfaces: By attaching stimuli-responsive molecules, surfaces can be created that change their properties (e.g., wettability, adhesion) in response to external triggers like pH, temperature, or light.[30][31]

The continued development of new click chemistry reactions and novel functional molecules will further expand the capabilities of this powerful surface modification platform. As our ability to control the molecular architecture of surfaces with increasing precision grows, so too will the impact of PPG brushes on advancing scientific discovery and technological innovation.

V. References

- Shen, Y., et al. (2015). Polypeptide Brushes Grown via Surface-initiated Ring-opening Polymerization of α -Amino Acid N-Carboxyanhydrides. Chinese Journal of Polymer Science.
- Schattling, P., et al. (2013). Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. PMC.
- Borase, T. (2014). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Dublin City University.
- Schattling, P., et al. (2013). Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides. Langmuir.
- Borase, T. (2018). Surface initiated N-carboxyanhydride ring-opening polymerization: Designing nanohybrids for biomedical applications. DORAS | DCU Research Repository.
- Walsh Medical Media. (2024). Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition.
- Fairbanks, B. D., et al. (2009). Using nucleophilic thiol-yne click chemistry to create dynamic photodegradable networks. Macromolecules.
- Parrulas, E. H., & Mecerreyes, D. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC.

- Wikipedia. (n.d.). Thiol-yne reaction.
- Naik, S. S., et al. (2010). Thiol-yne 'click' chemistry as a route to functional lipid mimetics. *Polymer Chemistry*.
- Zhang, Y., et al. (2017). Synthesis of Controlled, High-Molecular Weight Poly(L-Glutamic Acid) Brush Polymers. *Biomacromolecules*.
- Kratzer, D., et al. (2026). Synthesis of the NCA monomers (a) and schematic representation of the two-step CVD process toward substrate-bound homopolypeptides (b). *ResearchGate*.
- Koenig, M., et al. (2017). results of temperature-dependent NCA polymerization of BLG, BLA and... *ResearchGate*.
- Kros, A., et al. (2012). Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization. *Request PDF - ResearchGate*.
- Zhang, Y., & He, J. (2021). New Methods in Polymer Brush Synthesis: Non-Vinyl-Based Semiflexible and Rigid-Rod Polymer Brushes. *Progress in Polymer Science*.
- van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. *Bioconjugate Chemistry*.
- Klok, H.-A. (2013). *Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications*. *Request PDF - ResearchGate*.
- Sharpless, K. B., & Fokin, V. V. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". *Current Protocols in Chemical Biology*.
- Azzaroni, O., & Huck, W. T. S. (2008). *Polymer brushes: Applications in biomaterials and nanotechnology*. RSC Publishing.
- Armes, S. P., et al. (2006). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. *Chemical Communications*.
- Du, J. Z., et al. (2018). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. *PMC*.

- Anastasaki, A., et al. (2019). Strain-promoted azide-alkyne cycloaddition polymerization as a route toward tailored functional polymers. Request PDF - ResearchGate.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Fokin, V. V., & Sharpless, K. B. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- Lee, H., et al. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.
- PolyAn. (n.d.). Click Chemistry Surfaces.
- Genzer, J., et al. (2018). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes. RSC Publishing.
- Ionov, L., et al. (2017). From pH- to Light-Response: Postpolymerization Modification of Polymer Brushes Grafted onto Microporous Polymeric Membranes. PubMed.
- baseclick. (n.d.). Protocols.
- Al-Ammari, M., et al. (2023). Polymer Brushes: Novel Surfaces for Biomedical Applications. Polymers.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Finn, M. G., et al. (2012). Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir.
- Yagci, Y., et al. (2014). Strain-promoted azide-alkyne cycloaddition “click” as a Conjugation tool for building topological polymers. Request PDF - ResearchGate.
- MilliporeSigma. (n.d.). Click Chemistry in Biomaterials Science.
- Li, C. Y., et al. (2016). Figure 1 | Synthetic route for polymer brushes via the... ResearchGate.

- He, J. (n.d.). Non-Vinyl-Based Semiflexible and Rigid-Rod Polymer Brushes.
- SyncSci Publishing. (2021). Roles of polymer brushes in biological applications.
- Lligadas, G., & Percec, V. (2015). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. *Macromolecules*.
- Du, B., et al. (2020). Brush-like polymers: design, synthesis and applications. *Chemical Communications*.
- Clemmons, J. F., & Wagner, W. R. (2012). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. *PMC*.
- Klok, H.-A., et al. (2014). Postpolymerization Modification of Poly(glycidyl methacrylate) Brushes: An XPS Depth-Profiling Study. *Infoscience*.
- Klok, H.-A., et al. (2011). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. *Polymer Chemistry*.
- Zauscher, S., & Toomey, R. (2014). Polymer Brushes for Bioanalytical Applications. research.chalmers.se.
- Uyar, T., & Aytac, Z. (2023). Synthesis and specific biomedical applications of polymer brushes. *ResearchGate*.
- Thomas, S., & George, G. (2013). surface characterization and hysteresis studies on plasma modified polymer surfaces. *International Journal of Engineering Science and Innovative Technology*.
- Prasad, A., et al. (2025). Effect of polymer architecture on surface properties, plasma protein adsorption, and cellular interactions of pegylated nanoparticles. *ResearchGate*.
- Shard, A. G., et al. (2002). Characterization of the spatial distributions of entrapped polymers following the surface engineering of poly(lactic acid). *Scite.ai*.
- Gengenbach, T. R., & Griesser, H. J. (2000). Revisiting the surface characterization of plasma-modified polymers. *ResearchGate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Polymer brushes: Applications in biomaterials and nanotechnology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bjbabs.org [bjbabs.org]
- 3. Roles of polymer brushes in biological applications | Advances in Biochips [syncsci.com]
- 4. Brush-like polymers: design, synthesis and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface initiated N-carboxyanhydride ring-opening polymerization: Designing nanohybrids for biomedical applications - DORAS [doras.dcu.ie]
- 9. cjps.org [cjps.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Postpolymerization Modification of Poly(glycidyl methacrylate) Brushes: An XPS Depth-Profilng Study [infoscience.epfl.ch]
- 14. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- [18. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Click Chemistry Surfaces: PolyAn \[poly-an.de\]](#)
- [20. \(生体\) 材料科学における「クリック」ケミストリー \[sigmaaldrich.com\]](#)
- [21. jenabioscience.com \[jenabioscience.com\]](#)
- [22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. broadpharm.com \[broadpharm.com\]](#)
- [24. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs \[creative-biolabs.com\]](#)
- [25. mdpi.com \[mdpi.com\]](#)
- [26. walshmedicalmedia.com \[walshmedicalmedia.com\]](#)
- [27. Thiol-yne reaction - Wikipedia \[en.wikipedia.org\]](#)
- [28. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [29. Using nucleophilic thiol-yne click chemistry to create dynamic photodegradable networks - American Chemical Society \[acs.digitellinc.com\]](#)
- [30. From pH- to Light-Response: Postpolymerization Modification of Polymer Brushes Grafted onto Microporous Polymeric Membranes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [31. research.chalmers.se \[research.chalmers.se\]](#)
- [To cite this document: BenchChem. \[Surface Modification Using Poly\(propargylglycine\) Brushes: A Detailed Guide to Synthesis and Functionalization\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13414322#surface-modification-using-poly-propargylglycine-brushes\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com